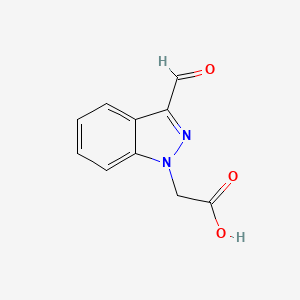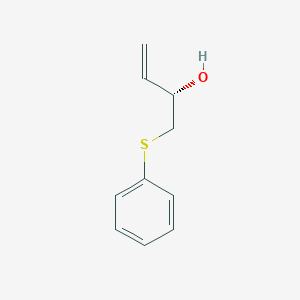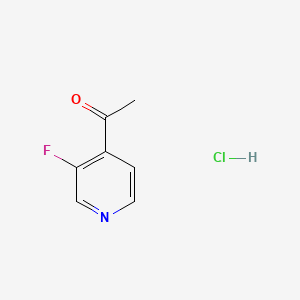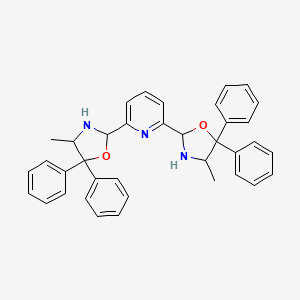
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is a chemical compound with the molecular formula C9H12Cl2N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is often used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride typically involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . The reaction conditions usually require a controlled temperature and inert atmosphere to ensure the desired product’s purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The process may include additional purification steps such as recrystallization or chromatography to achieve the required purity levels for industrial applications.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine group to a nitro group or other oxidized forms.
Reduction: The compound can be reduced to form different derivatives with altered chemical properties.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine derivatives.
Aplicaciones Científicas De Investigación
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the compound’s chemical structure .
Comparación Con Compuestos Similares
Similar Compounds
- 7-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
- tert-Butyl (1,2,3,4-tetrahydroquinolin-4-yl)carbamate hydrochloride
Uniqueness
7-Chloro-1,2,3,4-tetrahydroquinolin-4-amine hydrochloride is unique due to its specific substitution pattern and the presence of both chloro and amine groups. This combination of functional groups imparts distinct chemical properties, making it valuable for various research and industrial applications .
Propiedades
Fórmula molecular |
C9H12Cl2N2 |
|---|---|
Peso molecular |
219.11 g/mol |
Nombre IUPAC |
7-chloro-1,2,3,4-tetrahydroquinolin-4-amine;hydrochloride |
InChI |
InChI=1S/C9H11ClN2.ClH/c10-6-1-2-7-8(11)3-4-12-9(7)5-6;/h1-2,5,8,12H,3-4,11H2;1H |
Clave InChI |
JWQJGDDPKOPYQU-UHFFFAOYSA-N |
SMILES canónico |
C1CNC2=C(C1N)C=CC(=C2)Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(Tetradecanoylcarbamothioyl)amino]benzoic acid](/img/structure/B12514868.png)
![1-[(4-Methoxyphenyl)methyl]-2,4-dimethylbenzene](/img/structure/B12514872.png)
![6-(2-Methoxyphenyl)-3-(4-methoxyphenyl)-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12514874.png)

![Benzo[d]oxazol-2-yl(4-methoxyphenyl)methanone](/img/structure/B12514910.png)
![N-[2-(2-bromocyclohexen-1-yl)phenyl]methanesulfonamide](/img/structure/B12514913.png)


![(-)-8-[4-(2-butoxyethoxy)phenyl]-1-isobutyl-N-[4-[[[1-propyl-1H-imidazol-5-yl]methyl]sulfinyl]phenyl]-1,2,3,4-tetrahydro-1-benzoazocine-5-carboxamide](/img/structure/B12514925.png)



![tert-butyl N-[1-({3-[(tert-butyldiphenylsilyl)oxy]-1-(diphenylphosphanyl)butan-2-yl}carbamoyl)-2,2-dimethylpropyl]carbamate](/img/structure/B12514950.png)
